An In-depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
An In-depth Technical Guide to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
Introduction
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] Derivatives incorporating this core structure have demonstrated potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][4][5] This technical guide focuses on a specific derivative, 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid , a molecule of interest for researchers and drug development professionals exploring novel therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route based on established methodologies for analogous compounds, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical properties of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid.
| Property | Value | Source |
| CAS Number | 71977-76-9 | [6] |
| Molecular Formula | C₁₁H₁₁NO₄ | [6][7] |
| Molecular Weight | 221.21 g/mol | [6][7] |
| IUPAC Name | 3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |
| pKa | ~4-5 for the carboxylic acid (predicted) | N/A |
Synthesis and Mechanism
The synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid can be logically approached through the N-alkylation of the parent 5-methyl-2-benzoxazolone heterocycle. This strategy is well-documented for the synthesis of various N-substituted benzoxazolones.[1][8] The proposed two-step synthetic pathway involves an initial esterification of 3-bromopropionic acid, followed by N-alkylation and subsequent hydrolysis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-bromopropionate
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To a solution of 3-bromopropionic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 3-bromopropionate as a colorless liquid.
Causality: The esterification is an acid-catalyzed equilibrium reaction. Using an excess of ethanol and removing water (though not explicitly stated, it is driven off during reflux) shifts the equilibrium towards the product. The workup is crucial to remove the unreacted acid and the catalyst.
Step 2: Synthesis of Ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate
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To a solution of 5-methyl-2-benzoxazolone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired ethyl ester.
Causality: The basic conditions deprotonate the nitrogen of the benzoxazolone, forming a nucleophile that attacks the electrophilic carbon of the ethyl 3-bromopropionate in an SN2 reaction. DMF is a suitable polar aprotic solvent for this type of reaction.
Step 3: Synthesis of 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
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Dissolve the ethyl 3-(5-methyl-2-oxobenzooxazol-3-yl)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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Add sodium hydroxide (2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the hydrolysis by TLC until the starting material is consumed.
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Remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Causality: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which precipitates out of the aqueous solution due to its lower solubility.
Potential Biological Activity and Applications
While no specific biological studies have been reported for 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, the broader class of benzoxazolone derivatives exhibits a diverse range of pharmacological activities. This suggests that the title compound could be a valuable candidate for further investigation in several therapeutic areas.
Anticipated Biological Profile
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Antimicrobial Activity: Benzoxazolone derivatives have been reported to possess antibacterial and antifungal properties.[5] The presence of the propionic acid moiety could influence the compound's ability to penetrate microbial cell membranes.
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Anti-inflammatory and Analgesic Effects: Many N-substituted benzoxazolones are known to exhibit anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]
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Anticancer Potential: Certain benzoxazolone derivatives have shown cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action could involve the inhibition of specific kinases or other signaling pathways crucial for cancer cell proliferation.
The propionic acid side chain introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. This moiety can also influence the compound's pharmacokinetic properties, such as its solubility and plasma protein binding.
Proposed Research Workflow for Biological Evaluation
Caption: A proposed workflow for the biological evaluation of the title compound.
Conclusion
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While specific experimental data is currently lacking, this guide provides a robust framework for its synthesis and a clear rationale for its potential biological evaluation. The proposed synthetic route is based on well-established chemical principles for the N-alkylation of benzoxazolones. The diverse biological activities associated with the benzoxazolone core strongly suggest that this compound warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. Future studies should focus on its synthesis, characterization, and comprehensive biological screening to unlock its full therapeutic potential.
References
- 1. openreadings.eu [openreadings.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. 3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid [cymitquimica.com]
- 8. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]
